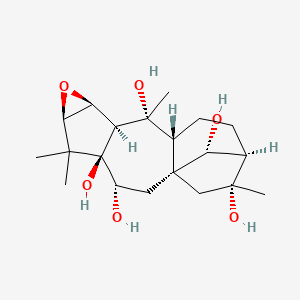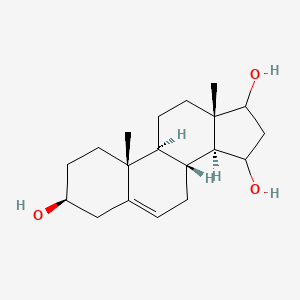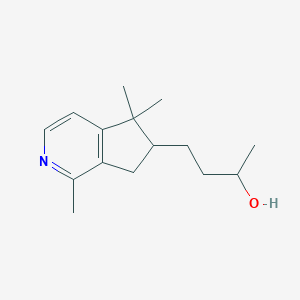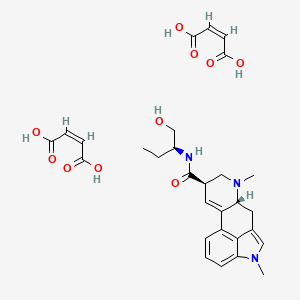
Rhodojaponin III
概要
説明
作用機序
ロドジャポニンIIIは、複数の分子標的と経路を通じて作用します。
殺虫作用: ロドジャポニンIIIは、昆虫の神経系、消化器系、内分泌系、および生殖系に影響を与え、摂食の減少、発達の阻害、および生殖の抑制につながります.
抗炎症作用と鎮痛作用: この化合物は、インターロイキン-6(IL-6)、インターロイキン-1β(IL-1β)、および腫瘍壊死因子-α(TNF-α)などのプロ炎症性サイトカインの発現を阻害します。
6. 類似の化合物との比較
ロドジャポニンIIIは、強力な殺虫特性と多様な生物活性のために、グレイアノイドジテルペンの中でユニークな存在です。 類似の化合物には、以下のようなものがあります。
生化学分析
Biochemical Properties
Rhodojaponin III plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with chemosensory proteins in insects, such as the chemosensory protein from Spodoptera litura. This interaction is crucial for the recognition of this compound by insects, leading to its oviposition-deterring effects . Additionally, this compound affects various proteins involved in nervous transduction, odorant degradation, and metabolic change pathways .
Cellular Effects
This compound influences various cellular processes and functions. In insects, it has been observed to reduce feeding, suspend development, and deter oviposition in a dose-dependent manner . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-induced proteins and gene properties analysis have shown significant changes in the expression patterns of proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on chemosensory proteins, such as Tyr24, Ile45, Leu49, Thr64, Leu68, Trp79, and Leu82, which are responsible for its recognition by insects . This binding interaction leads to the inhibition of certain enzymes and the activation of others, resulting in changes in gene expression and subsequent biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its insecticidal properties for extended periods. Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively deters oviposition and reduces feeding in insects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the toxicological profile of this compound is essential for its safe and effective use as an insecticide.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The identification of differential proteins affected by this compound provides insights into its metabolic effects
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the molecular level and for developing strategies to enhance its insecticidal properties.
準備方法
合成ルートと反応条件: ロドジャポニンIIIは、特徴的なグレイアノイドジテルペン構造の形成を伴う一連の化学反応によって合成することができます。 合成は通常、ジテルペノイド前駆体などの出発物質を用いて、環化および官能基修飾を行い、目的の構造を実現します .
工業生産方法: ロドジャポニンIIIの工業生産は、Rhododendron molleの乾燥花から化合物を抽出することで行われます。 抽出プロセスには、溶媒抽出、精製、および結晶化が含まれ、純粋な化合物が得られます . 高速液体クロマトグラフィー(HPLC)および質量分析法(MS)などの高度な技術を使用して、最終製品の純度と品質を保証します .
化学反応の分析
反応の種類: ロドジャポニンIIIは、酸化、還元、および置換反応など、様々な化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)などの一般的な酸化剤は、分子に酸素含有官能基を導入するために使用されます.
還元: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤は、カルボニル基をアルコールに還元するために使用されます.
置換: 置換反応には、ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬を使用して、特定の官能基を置き換えることが含まれます.
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたロドジャポニンIIIの様々な誘導体が含まれ、生物活性が強化または変化している可能性があります .
4. 科学研究への応用
ロドジャポニンIIIは、様々な分野で幅広い科学研究への応用を有しています。
化学:
生物学:
- 昆虫の生理機能への影響、特に摂食行動、発達、および生殖への影響について調査されています .
- 合成殺虫剤への依存を減らすために、総合的害虫管理(IPM)プログラムでの潜在的な使用について研究されています .
医学:
産業:
科学的研究の応用
Rhodojaponin III has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying the synthesis and reactivity of grayanoid diterpenes .
- Employed in the development of new insecticidal agents with improved efficacy and safety profiles .
Biology:
- Investigated for its effects on insect physiology, including its impact on feeding behavior, development, and reproduction .
- Studied for its potential use in integrated pest management (IPM) programs to reduce the reliance on synthetic pesticides .
Medicine:
- Explored for its potential therapeutic applications, including its anti-inflammatory and analgesic properties .
- Investigated for its effects on cellular processes such as proliferation, migration, and angiogenesis .
Industry:
類似化合物との比較
Rhodojaponin III is unique among grayanoid diterpenes due to its potent insecticidal properties and diverse biological activities. Similar compounds include:
Rhodojaponin VI: Another grayanoid diterpene isolated from Rhododendron molle, known for its anti-nociceptive activity and lower toxicity compared to this compound.
Taraxerol: A triterpenoid compound with insecticidal properties, but less potent than this compound.
β-Sitosterol: A phytosterol with insecticidal activity, commonly found in various plants.
特性
IUPAC Name |
(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZHZYKXUYIHM-GLHQSWFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949207 | |
| Record name | Rhodojaponin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26342-66-5 | |
| Record name | Rhodojaponin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodojaponin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodojaponin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODOJAPONIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















